4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-13-11-16(20)8-9-19(13)26(23,24)21-12-17(22)14-4-6-15(7-5-14)18-3-2-10-25-18/h2-11,17,21-22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDUAHLUZUECFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 357.44 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.
Antimicrobial Activity
Research has highlighted the potential of sulfonamide derivatives in combating bacterial infections. The presence of the sulfonamide group in 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide suggests it may exhibit antimicrobial properties similar to other sulfonamides, which inhibit bacterial folate synthesis.
A study demonstrated that compounds with structural similarities showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound's unique structure could enhance its efficacy against antibiotic-resistant strains.
Anticancer Properties
Sulfonamide compounds have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The furan and phenyl groups in this compound may contribute to its interaction with cellular targets involved in cancer progression.
In vitro studies have indicated that derivatives of sulfonamides can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Polymer Chemistry
The compound can be utilized in polymer synthesis due to its functional groups, which can participate in various chemical reactions such as cross-linking or as monomers in copolymerization processes.
For instance, the incorporation of sulfonamide groups into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
Case Study 1: Antibacterial Testing
A recent study evaluated the antibacterial properties of various sulfonamide derivatives, including those structurally related to 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong potential for therapeutic applications .
Case Study 2: Cancer Cell Line Studies
In another investigation, derivatives of this compound were tested against multiple cancer cell lines, including breast and colon cancer cells. The results showed that certain derivatives could inhibit cell proliferation and induce cell death, highlighting their prospective use as anticancer agents .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The furan-2-yl group in the target compound distinguishes it from dimethylamino () or pyrimidinyl () substituents, offering unique electronic properties for π-stacking or interactions with hydrophobic pockets.
- The hydroxyethyl group is a common feature in and the target compound, suggesting shared solubility or H-bonding capabilities.
Physicochemical Properties
Data from structurally related sulfonamides provide insights into expected properties:
Notes:
- The target compound’s furan-2-ylphenyl group may reduce aqueous solubility compared to ’s dimethylamino analog but improve membrane permeability due to lipophilicity.
- ’s compound, with a naphthalene group, exhibits low solubility despite its methoxy group, highlighting the impact of bulky substituents .
Hypothesized Activity Based on Structural Analogs
- Antitumor Potential: Sulfonamides with aromatic/hydrophobic substituents (e.g., ’s compound) show antitumor activity by inhibiting carbonic anhydrase or histone deacetylases (HDACs) . The furan ring in the target compound may similarly interact with HDAC active sites.
- Antimicrobial Effects : highlights sulfonamides with dual sulfonyl groups exhibiting antimicrobial activity. The target’s fluorine and methyl groups could enhance membrane penetration for bacterial targets .
- Enzyme Inhibition : The hydroxyethyl group may mimic natural substrates in enzymes like kinases or hydrolases, as seen in ’s SAHA (suberoylanilide hydroxamic acid) .
Comparative Bioactivity Table
Biological Activity
4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₁₈FNO₅S
- Molecular Weight : 391.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-2-hydroxy-benzaldehyde with furan derivatives under controlled conditions. Detailed synthetic pathways have been explored in various studies, emphasizing the importance of reaction conditions and purification methods to obtain high yields of the desired product .
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide. In vitro assays suggest that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been observed to induce apoptosis and inhibit cell proliferation in HepG2 liver cancer cells, with IC₅₀ values comparable to established anticancer agents .
The proposed mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. The compound's selectivity for HDAC isoforms suggests a targeted approach in cancer therapy, potentially minimizing side effects associated with broader-spectrum HDAC inhibitors .
Other Biological Activities
In addition to its antitumor properties, there is emerging evidence supporting its antimicrobial activity. Compounds with similar structural motifs have shown efficacy against various bacterial strains, indicating that 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide may also possess significant antibacterial properties .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on HDAC Inhibition : A study demonstrated that similar sulfonamide derivatives effectively inhibited HDAC activity in vitro, leading to enhanced apoptosis in cancer cells. The findings suggest that modifications in the sulfonamide structure can optimize biological activity .
- Antimicrobial Efficacy : Another investigation reported that compounds similar to 4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential use in treating infections .
Data Summary Table
| Biological Activity | IC₅₀ Value (µM) | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| Antitumor Activity | 1.30 | HepG2 (liver cancer) | HDAC inhibition |
| Antibacterial Activity | Varies | Various bacterial strains | Disruption of bacterial metabolism |
Q & A
Q. What synthetic strategies are effective for constructing the sulfonamide core with a hydroxyethyl-furan-phenyl moiety?
- Methodological Answer : The synthesis typically involves sequential coupling and functionalization:
- Step 1 : Introduce the furan-2-ylphenyl group via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated benzene precursor. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water mixture .
- Step 2 : Attach the hydroxyethyl group through reductive amination using sodium cyanoborohydride in methanol, ensuring pH control (4–6) with acetic acid .
- Step 3 : Sulfonamide formation via reaction of the amine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >85% purity .
Q. How can the stereochemistry of the hydroxyethyl group be experimentally resolved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor retention times and compare to racemic mixtures .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivative). Analyze the crystal lattice to determine absolute configuration (e.g., Flack parameter < 0.1) .
- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol and compare to literature values for enantiopure standards .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay. Prepare enzyme (e.g., hCA II) in Tris buffer (pH 7.4), and monitor IC₅₀ values at 0.1–10 µM compound concentrations .
- Cytotoxicity Screening : Test against HEK-293 or HeLa cells via MTT assay. Incubate for 48 hours, and calculate EC₅₀ using nonlinear regression .
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and n-octanol. Analyze via HPLC to determine logP and aqueous solubility .
Advanced Research Questions
Q. How can quantum chemical calculations predict the impact of fluorine substitution on sulfonamide reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Hammett Analysis : Compare σ values for -F vs. -CH₃ substituents. Correlate with experimental pKa (from potentiometric titration) to assess electronic effects .
- Molecular Docking : Simulate binding to hCA IX (PDB: 3IAI) using AutoDock Vina. Score binding affinities (ΔG) and validate with MD simulations (NAMD, 100 ns) .
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) and validate with positive controls (e.g., acetazolamide for CA inhibition) .
- Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply ANOVA with post-hoc Tukey tests to identify outliers. Adjust for variables like cell passage number or solvent (DMSO vs. ethanol) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies mitigate degradation of the hydroxyethyl group under acidic conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in HCl (pH 2.0) and sample at 0, 6, 12, 24 hours. Analyze degradation products via LC-MS (ESI+ mode) .
- Prodrug Design : Replace the hydroxyethyl group with a acetyl-protected analog. Hydrolyze in vivo via esterase-mediated cleavage .
- Formulation Adjustments : Use enteric-coated tablets or lipid-based nanoemulsions to protect against gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
